Dibenzo[b,d]furan-2,8-diyldiboronic acid
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Overview
Description
Dibenzo[b,d]furan-2,8-diyldiboronic acid is a useful research compound. Its molecular formula is C12H10B2O5 and its molecular weight is 255.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimycobacterial Activity
Dibenzo[b,d]furan derivatives have been explored for their antimycobacterial properties. A study involving the synthesis of novel dibenzo[b,d]furan-1,2,3-triazole conjugates showed significant activity against Mycobacterium tuberculosis. Some derivatives, such as 1-(4-bromobenzyl)-4-(dibenzo[b,d]furan-2-yl)-1H-1,2,3-triazole, emerged as promising antitubercular agents with low cytotoxicity against human cell lines, highlighting their potential in treating tuberculosis (Yempala et al., 2014).
Organic Light-Emitting Diodes (OLEDs)
Dibenzo[b,d]furan-based compounds have been utilized in the development of high-performance blue phosphorescent OLEDs. Asymmetrically difunctionalized dibenzo[b,d]furan derivatives have shown to enhance the performance of blue phosphorescent OLEDs, with some derivatives demonstrating superior external quantum efficiencies and low efficiency roll-off. This research highlights the potential of dibenzo[b,d]furan derivatives in improving the efficiency and durability of OLED devices (Hong et al., 2020).
Organic Thin Film Transistors (OTFTs)
A novel anthracene derivative coupled with dibenzo[b,d]furan units has been synthesized for application in OTFT devices. This compound, due to its excellent thermal stability, fine film-forming property, and rigid planarity, demonstrated decent hole mobility and favorable green solid fluorescence, showcasing the potential of dibenzo[b,d]furan derivatives in organic electronics (Zhao et al., 2017).
Environmental Monitoring
Dibenzo[b,d]furan derivatives have also been synthesized for potential application in photonic biosensors aimed at monitoring environmental pollutants like dioxins. These compounds could be used in the development of selective single-stranded DNA aptamers, which are key molecular recognition elements in biosensors, highlighting their utility in environmental science and safety monitoring (Kalantzi et al., 2021).
Mechanism of Action
Mode of Action
It is known that dibenzofuran derivatives can undergo electrophilic reactions, such as halogenation and friedel-crafts reactions .
Biochemical Pathways
Dibenzofuran derivatives have been used in the synthesis of high-efficiency and long-lived blue phosphorescent organic light-emitting diodes (pholeds), suggesting a potential role in energy transfer processes .
Result of Action
Related compounds have shown high thermal stability, deep highest occupied molecular orbital energy levels, and high triplet energy, which are important properties for materials used in pholeds .
Action Environment
The action of Dibenzo[b,d]furan-2,8-diyldiboronic acid can be influenced by environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at room temperature . The compound’s stability, efficacy, and action may be affected by factors such as temperature, light, and the presence of other chemical substances .
Properties
IUPAC Name |
(8-boronodibenzofuran-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10B2O5/c15-13(16)7-1-3-11-9(5-7)10-6-8(14(17)18)2-4-12(10)19-11/h1-6,15-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVRMVMMRAFRMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC3=C2C=C(C=C3)B(O)O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10B2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.